![molecular formula C9H10O3 B562361 3,4-Dimethoxy[7-13C]-benzaldehyde CAS No. 1173022-44-0](/img/structure/B562361.png)
3,4-Dimethoxy[7-13C]-benzaldehyde
Overview
Description
3,4-Dimethoxy[7-13C]-benzaldehyde is a labeled compound where the carbon-13 isotope is incorporated at the 7th position of the benzaldehyde ring. This compound is used in various scientific research applications due to its unique isotopic labeling, which allows for detailed studies using nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethoxy[7-13C]-benzaldehyde typically involves the introduction of the carbon-13 isotope into the benzaldehyde structure. One common method is the formylation of 3,4-dimethoxytoluene using a carbon-13 labeled formylating agent. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and a solvent like dichloromethane (CH2Cl2) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxy[7-13C]-benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3,4-dimethoxybenzoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the aldehyde group can yield 3,4-dimethoxybenzyl alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products
Oxidation: 3,4-Dimethoxybenzoic acid.
Reduction: 3,4-Dimethoxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
3,4-Dimethoxy[7-13C]-benzaldehyde is used in a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a standard in NMR spectroscopy for studying reaction mechanisms and molecular structures.
Biology: The compound is used in metabolic studies to trace the incorporation and transformation of labeled carbon atoms in biological systems.
Medicine: It is utilized in the development of labeled pharmaceuticals for diagnostic imaging and therapeutic monitoring.
Mechanism of Action
The mechanism of action of 3,4-Dimethoxy[7-13C]-benzaldehyde in scientific research primarily involves its role as a labeled compound. The carbon-13 isotope allows for detailed tracking and analysis using NMR spectroscopy. The compound interacts with various molecular targets and pathways depending on the specific research application, providing insights into reaction mechanisms, metabolic pathways, and molecular interactions .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxybenzaldehyde: The non-labeled version of the compound, commonly used in organic synthesis.
3,4-Dimethoxybenzoic acid: An oxidation product of 3,4-Dimethoxy[7-13C]-benzaldehyde.
3,4-Dimethoxybenzyl alcohol: A reduction product of this compound.
Uniqueness
The primary uniqueness of this compound lies in its isotopic labeling, which allows for precise tracking and analysis in various scientific studies. This makes it a valuable tool in research areas where understanding the detailed behavior of carbon atoms is crucial.
Biological Activity
3,4-Dimethoxy[7-13C]-benzaldehyde is a chemical compound characterized by the presence of two methoxy groups attached to a benzaldehyde moiety, along with a stable carbon isotope, carbon-13. This structural configuration contributes to its unique properties and applications in various fields, particularly in biological research. The compound's molecular formula is C₉H₁₀O₃, with a molecular weight of approximately 167.17 g/mol. It typically appears as an off-white to pale yellow solid with a melting point ranging from 44 to 45 degrees Celsius.
Overview of Biological Activity
While specific biological activity data for this compound is limited, its structural analogs and derivatives have been studied extensively for their potential biological properties. The incorporation of the carbon-13 isotope enhances its utility in metabolic studies, allowing researchers to trace metabolic pathways and interactions within biological systems.
Potential Applications
- Metabolic Studies : The compound is utilized in metabolic studies to trace the incorporation and transformation of labeled carbon atoms in biological systems, providing insights into metabolic pathways and molecular interactions .
- Synthesis Precursor : It serves as a precursor in the synthesis of complex organic molecules and is used as a standard in NMR spectroscopy for studying reaction mechanisms and molecular structures .
- Pharmaceutical Development : this compound is applied in developing labeled pharmaceuticals for diagnostic imaging and therapeutic monitoring .
Related Compounds and Their Biological Activities
Research on structurally similar compounds provides insights into the potential biological activities of this compound:
- Veratraldehyde (3,4-Dimethoxybenzaldehyde) : Studies have shown that veratraldehyde exhibits significant repellency against mosquitoes and ticks, suggesting potential applications in pest control . This compound demonstrated over 95% repellency at certain concentrations, indicating that methoxy-substituted benzaldehydes may possess bioactive properties relevant to insect repellent formulations.
Compound | Activity Type | Efficacy (%) | Reference |
---|---|---|---|
Veratraldehyde | Mosquito Repellent | >95% at optimal doses | |
Methoxy-substituted Benzaldehydes | Antimicrobial/Fungal | Not quantified | General knowledge |
The mechanism of action for this compound primarily revolves around its role as an isotopically labeled compound. The carbon-13 isotope allows for detailed tracking and analysis using NMR spectroscopy. This capability enables researchers to explore various molecular targets and pathways depending on the specific research application.
Case Studies
- Corrosion Inhibition : A study on structurally similar compounds such as 3,4-dimethoxy phenyl thiosemicarbazone (DMPTS) demonstrated significant corrosion resistance in copper when used at optimal concentrations . Although not directly related to biological activity, this highlights the broader chemical utility of compounds with similar structures.
- Proteomics Research : Similar compounds like 3,4-Dimethoxy[7-13C]-benzyl alcohol have been employed in proteomics research for protein identification and quantification in complex biological samples . This suggests that derivatives of this compound could also be valuable in such applications.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 3,4-Dimethoxy[7-13C]-benzaldehyde to ensure isotopic purity?
- Methodological Answer : The synthesis of isotopically labeled benzaldehydes requires precise control of reaction conditions to minimize isotopic dilution. A common approach involves using ¹³C-enriched precursors (e.g., ¹³C-methyl iodide) during methoxy group introduction. For example, microwave-assisted reactions under inert atmospheres (e.g., N₂) can enhance yield and isotopic retention . Post-synthesis, purity is confirmed via ¹³C-NMR to verify the 7-position isotopic label and quantify enrichment (>99% atom ¹³C). Gas chromatography-mass spectrometry (GC-MS) or high-resolution mass spectrometry (HRMS) further ensures isotopic integrity .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- FTIR : Identifies functional groups (C=O stretch at ~1700 cm⁻¹; methoxy C-O at ~1250 cm⁻¹) and verifies absence of impurities .
- ¹H/¹³C-NMR : ¹³C-NMR confirms isotopic labeling at the 7-position (distinct peak at ~190 ppm for C=O; methoxy carbons at ~55-60 ppm). ¹H-NMR resolves methoxy protons (~3.8-3.9 ppm) and aromatic protons (6.9-7.4 ppm) .
- UV-Vis and Fluorescence : Used to study electronic transitions (e.g., π→π* in aromatic systems) and solvatochromic behavior in different solvents .
Q. How does the solubility profile of this compound impact its use in organic reactions?
- Methodological Answer : Solubility data from multiple sources show discrepancies due to measurement methods:
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in complex formation?
- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-311++(d,p) level calculates electronic properties:
- HOMO-LUMO gaps : Predict charge-transfer interactions with metal ions (e.g., Fe³⁺, Cu²⁺) .
- Natural Bond Orbital (NBO) analysis : Reveals hyperconjugative interactions stabilizing the aldehyde group, enhancing electrophilicity for Schiff base formation .
- Molecular docking : Validates binding affinities (e.g., with bacterial proteins) using PyRx/BIOVIA, correlating with experimental MIC values .
Q. What strategies resolve contradictions in reported bioactivity data for derivatives of 3,4-Dimethoxybenzaldehyde?
- Methodological Answer : Discrepancies in antimicrobial or antioxidant studies often arise from:
- Varied assay conditions (e.g., broth microdilution vs. disk diffusion).
- Structural modifications : Isotopic labeling (¹³C) may alter pharmacokinetics compared to non-labeled analogs .
Solutions include: - Standardizing protocols (CLSI guidelines for antimicrobial assays).
- Comparative studies with isotopic vs. non-labeled compounds to isolate isotope effects .
Q. How do transition metal complexes of this compound enhance catalytic or therapeutic applications?
- Methodological Answer : Metal complexes (e.g., Cu²⁺, Zn²⁺) synthesized via reflux with sulfa pyridine or hydrazine derivatives exhibit:
- Enhanced stability : Chelation reduces ligand degradation under physiological conditions.
- Bioactivity modulation : Cu(II) complexes show higher antibacterial activity (MIC: 8–16 µg/mL) against Staphylococcus aureus compared to free ligands .
Characterization via cyclic voltammetry and ESR confirms metal-ligand charge transfer (MLCT) mechanisms .
Q. Data Contradiction Analysis
Q. Why do computational solubility models (Ali vs. SILICOS-IT) yield conflicting results for 3,4-Dimethoxybenzaldehyde?
- Methodological Answer : The Ali model prioritizes hydrogen-bonding capacity, overestimating aqueous solubility (0.0155 mol/L), while SILICOS-IT incorporates van der Waals interactions, aligning better with experimental data (0.00255 mol/L in water) . Researchers should validate predictions with experimental techniques (e.g., shake-flask method) for critical applications.
Properties
IUPAC Name |
3,4-dimethoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-11-8-4-3-7(6-10)5-9(8)12-2/h3-6H,1-2H3/i6+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUFSDZVCOTFON-PTQBSOBMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[13CH]=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00661933 | |
Record name | 3,4-Dimethoxy(formyl-~13~C)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00661933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1173022-44-0 | |
Record name | 3,4-Dimethoxy(formyl-~13~C)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00661933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1173022-44-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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